3-Methylbut-2-en-1-yl bromoacetate
Description
Properties
CAS No. |
71215-43-5 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2-bromoacetate |
InChI |
InChI=1S/C7H11BrO2/c1-6(2)3-4-10-7(9)5-8/h3H,4-5H2,1-2H3 |
InChI Key |
QIKXYEODKRVGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)CBr)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
3-Methylbut-2-en-1-yl bromoacetate has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. The compound serves as a precursor in the synthesis of various biologically active molecules.
Case Study: Synthesis of Bioactive Compounds
Recent studies have highlighted the use of this compound in synthesizing compounds that exhibit anti-cancer properties. For instance, it has been utilized to create derivatives that inhibit specific kinase activities related to cancer progression, showcasing its importance in drug development processes .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is employed as a versatile building block. Its reactive bromoacetate group allows for various nucleophilic substitutions and transformations.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines to form amides | |
| Esterification | Forms esters with alcohols | |
| Michael Addition | Participates in Michael addition reactions |
These reactions demonstrate the compound's utility in creating complex organic molecules, which are essential in various industrial applications.
Flavoring and Fragrance Industry
Another notable application of this compound is in the flavoring and fragrance industry. The compound is known for its pleasant aroma and is used to enhance flavors in food products and fragrances.
Case Study: Fragrance Development
A recent patent outlines the use of this compound as a key ingredient in creating novel fragrance compositions. The compound contributes to marine, floral, and fruity notes, making it valuable for perfumers . This application highlights its significance beyond medicinal uses, showcasing its versatility across different sectors.
Comparison with Similar Compounds
Ethyl Bromoacetate
- Structure : Ethyl bromoacetate (CH₂BrCOOCH₂CH₃) shares the bromoacetate functional group but lacks the α,β-unsaturated prenyl chain.
- Reactivity : Ethyl bromoacetate is highly reactive due to the electron-withdrawing bromine atom, making it a potent alkylating agent. It is widely used in the synthesis of pharmaceuticals and agrochemicals .
- Toxicity and Safety :
- Handling : Requires enclosed systems and respirators to mitigate inhalation risks .
Allyl (3-Methylbutoxy)acetate
Sterol Bromoacetate Conjugates (e.g., Ergosteryl 3β-Bromoacetate)
- Structure : Ergosteryl 3β-bromoacetate (C₃₀H₄₇BrO₂) contains a sterol backbone conjugated with bromoacetate, enabling interactions with lipid membranes .
- Biological Activity :
- Applications : Explored for drug delivery due to amphiphilic properties.
Data Table: Key Properties of Comparable Compounds
*Inferred from structural analogy to ethyl bromoacetate.
Research Findings and Inferences
- Reactivity : The prenyl group in this compound may enhance electrophilic reactivity at the α,β-unsaturated site, enabling Michael additions or Diels-Alder reactions. This contrasts with ethyl bromoacetate’s focus on SN2 alkylation .
- Pharmacological Potential: Similar to sterol bromoacetates, the target compound may exhibit bioactivity (e.g., enzyme inhibition) due to its electrophilic bromine, though experimental validation is needed .
Q & A
Q. What are the standard synthetic routes for 3-methylbut-2-en-1-yl bromoacetate, and how do reaction conditions influence yield?
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural validation requires a combination of spectroscopic techniques:
- H/C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and allylic proton environments (δ 5.2–5.8 ppm for the enol ether group).
- IR Spectroscopy : Identify C=O stretching (~1740 cm) and C-Br bonds (~550 cm).
- Elemental Analysis : Verify %C, %H, and %Br alignment with theoretical values (e.g., CHBrO: C 42.67%, H 5.59%, Br 40.64%) .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental studies?
- Methodological Answer: Degradation products (e.g., bromoacetic acid, 3-methylbut-2-en-1-ol) require sensitive detection methods due to low environmental concentrations. Techniques include:
- HPLC-ESI-MS : For polar degradation products (limit of detection: ~0.1 µg/L).
- Headspace GC-MS : For volatile byproducts.
Surface adsorption on indoor materials (e.g., paints, polymers) complicates recovery; microspectroscopic imaging (e.g., ToF-SIMS) is recommended to study interfacial interactions .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Q. What strategies mitigate contradictions in reported spectroscopic data for this compound?
- Methodological Answer: Discrepancies in NMR or IR spectra often stem from solvent impurities or tautomeric equilibria. Solutions include:
- Deuterated Solvent Purity : Use ≥99.9% DO-free DMSO-d for NMR.
- Variable-Temperature NMR : Resolve dynamic equilibria (e.g., rotamers) by cooling to −40°C.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- PPE : Nitrile gloves and goggles mandatory; avoid latex due to permeability.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Waste must be stored in sealed containers labeled "halogenated organic waste" and disposed via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
